4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid
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Overview
Description
4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid is a chemical compound with the molecular formula C13H13N3O2. It is characterized by the presence of a benzoic acid moiety linked to a 4-methylpyrimidin-2-yl group via an aminomethyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid typically involves the reaction of 4-methylpyrimidine-2-amine with 4-formylbenzoic acid under suitable conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the aminomethyl linkage .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoic acid moiety to its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid: Used in the preparation of antileukemia agents.
2-Aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities
Uniqueness: 4-(((4-Methylpyrimidin-2-yl)amino)methyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a benzoic acid moiety with a 4-methylpyrimidin-2-yl group allows for versatile applications in various fields .
Properties
IUPAC Name |
4-[[(4-methylpyrimidin-2-yl)amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-6-7-14-13(16-9)15-8-10-2-4-11(5-3-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIODYRBQSYIMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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